molecular formula C12H21NO5 B2501496 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1785096-97-0

1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

Cat. No.: B2501496
CAS No.: 1785096-97-0
M. Wt: 259.302
InChI Key: JEBRCXVVNPFMDQ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is an organic compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine-containing molecules or pathways in biological systems.

Mode of Action

The mode of action of this compound is likely related to its BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar reactions in biological systems, potentially affecting the properties and activities of amine-containing molecules.

Action Environment

The action, efficacy, and stability of “1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid” could be influenced by various environmental factors. For example, its reactions with amines might be affected by the pH of the environment, as both the addition and removal of the BOC group involve acid-base reactions . Other factors, such as temperature and the presence of other molecules, might also influence its action.

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and sustainability .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBRCXVVNPFMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785096-97-0
Record name 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid
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